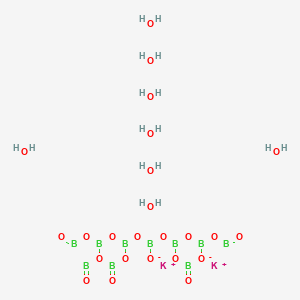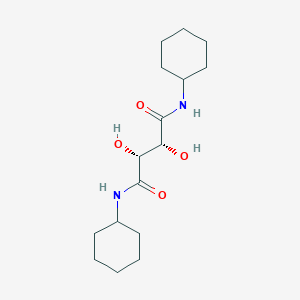
Acid Red 226
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Red 226 is a synthetic dye belonging to the class of acid dyes. It is commonly used in the textile, leather, and paper industries for its vibrant red color. The chemical formula of this compound is C32H22N10O8.Cr.Na, and it appears as a red crystalline powder. This compound is slightly soluble in water but easily dissolves in organic solvents such as ethylene glycol ether, dimethylformamide, and ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 226 involves the diazotization of 2-amino-4-nitrophenol and 2-amino-5-nitrophenol, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting product is then complexed with chromium to form the final dye .
Diazotization: The process begins with the diazotization of 2-amino-4-nitrophenol and 2-amino-5-nitrophenol. This involves treating the amines with nitrous acid under acidic conditions to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline medium to form the azo dye.
Complexation: The azo dye is then complexed with chromium potassium sulfate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for diazotization and coupling reactions, followed by filtration, drying, and milling to obtain the final dye in powder form .
Análisis De Reacciones Químicas
Types of Reactions
Acid Red 226 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: this compound can be reduced to form aromatic amines, which are less colored and can be further degraded.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic or neutral conditions.
Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions include aromatic amines, smaller aromatic compounds, and substituted derivatives of the original dye .
Aplicaciones Científicas De Investigación
Acid Red 226 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator due to its color change properties under different pH conditions.
Biology: The dye is used in histological staining to highlight specific structures in biological tissues.
Medicine: this compound is used in diagnostic assays and as a marker in various medical tests.
Industry: The dye is widely used in the textile, leather, and paper industries for coloring products
Mecanismo De Acción
The mechanism of action of Acid Red 226 involves its interaction with molecular targets through its azo and nitro groups. These functional groups can form hydrogen bonds and electrostatic interactions with various substrates. In biological systems, the dye can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include the formation of reactive oxygen species and the disruption of cellular processes .
Comparación Con Compuestos Similares
Acid Red 226 can be compared with other similar compounds such as:
Acid Red 66: Similar in structure but differs in the presence of sulfonate groups, making it more water-soluble.
Acid Red 60: Another azo dye with different substituents on the aromatic rings, leading to variations in color and solubility.
Acid Red 289: Contains additional functional groups that enhance its binding properties and color intensity.
These comparisons highlight the unique properties of this compound, such as its specific solubility profile and interaction with substrates, making it suitable for various applications.
Propiedades
Número CAS |
12269-99-7 |
|---|---|
Fórmula molecular |
C32H22N10O8.Cr.Na |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




